1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride

Description

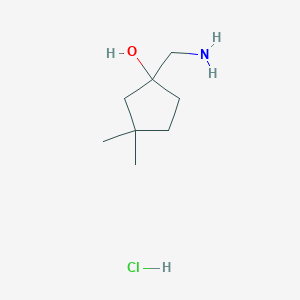

1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol; hydrochloride is a cyclopentane derivative featuring an aminomethyl group at the 1-position and two methyl groups at the 3,3-positions of the cyclopentane ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

1-(aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)3-4-8(10,5-7)6-9;/h10H,3-6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAJILSMXIPIKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)(CN)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with formaldehyde and ammonia, followed by reduction and subsequent hydrochloride salt formation. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides .

Scientific Research Applications

Chemistry

1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for developing new compounds.

Biology

Research indicates that this compound interacts with specific biological targets, including enzymes and receptors. It is being studied for its potential effects on:

- Enzyme Inhibition : Modulating the activity of enzymes involved in metabolic pathways.

- Receptor Binding : Investigating its binding affinity to neurotransmitter receptors, which may influence neurotransmitter systems.

Medicine

The compound's therapeutic potential is under investigation for various applications:

- Drug Development : It is being explored for its potential use in treating neurological disorders due to its interaction with neurotransmitter systems.

- Biological Activity : Studies have shown that it exhibits biological activity through hydrogen bonding or ionic interactions with active sites on proteins.

Data Table of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Reacts in oxidation/reduction reactions |

| Biology | Enzyme inhibition | Alters enzyme activity through binding |

| Medicine | Potential drug candidate | Interacts with neurotransmitter receptors |

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound could inhibit a specific enzyme involved in metabolic processes. The compound was tested against various concentrations to determine its IC50 value, revealing significant inhibitory effects at micromolar concentrations.

Case Study 2: Neurotransmitter Interaction

In another investigation, the compound was assessed for its binding affinity to serotonin receptors. Using radiolabeled ligands, researchers found that it binds effectively to these receptors, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on cyclopentane/cyclobutane backbones, stereochemistry, functional groups, and physicochemical properties.

Structural Analogs with Cyclic Backbones

Notes:

- Solubility: Adamantane-based analogs (e.g., trans-4-Aminoadamantan-1-ol hydrochloride) exhibit lower aqueous solubility due to their rigid, hydrophobic structure, whereas the target compound’s cyclopentane ring and polar hydrochloride salt improve solubility .

- Functional Groups: The difluoro and ester groups in Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride enhance electrophilicity, making it more reactive in nucleophilic substitutions compared to the target compound .

Stereochemical Variations

- The target compound’s stereochemistry at the 1-aminomethyl position may influence binding affinity in chiral environments, though experimental data are pending .

Pharmacological and Industrial Relevance

- Drug Intermediates: (1R,3S)-3-Aminocyclopentanol hydrochloride is a key intermediate in antiviral agents, while adamantane derivatives are used in Parkinson’s disease treatments .

- Commercial Availability : The target compound is supplied by multiple manufacturers (e.g., Tianjin Institute of Fine Chemicals, ACME Group), indicating its industrial utility in high-throughput synthesis .

Biological Activity

1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H15ClN2O

- Molecular Weight : 162.66 g/mol

- CAS Number : [Not provided in the search results]

The biological activity of 1-(aminomethyl)-3,3-dimethylcyclopentan-1-ol hydrochloride is primarily attributed to its structural features that allow it to interact with various biological targets. The compound may exhibit effects through:

- Receptor Modulation : Potential interactions with neurotransmitter receptors.

- Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.

Biological Activity Overview

Research indicates that this compound may possess several pharmacological properties, including:

- Antiproliferative Effects : Studies suggest that derivatives similar to this compound can inhibit cell proliferation in cancer models, indicating potential as an anticancer agent.

- Neuroprotective Properties : Given its structural similarity to known neuroprotective agents, it may offer protective effects against neurodegenerative diseases.

Data Table: Biological Activities and Findings

Case Studies

-

Anticancer Activity :

A study investigated various aminomethyl derivatives for their ability to inhibit topoisomerase I, a crucial enzyme in DNA replication. The results indicated that certain modifications led to increased potency against cancer cell lines, suggesting that 1-(aminomethyl)-3,3-dimethylcyclopentan-1-ol hydrochloride could have similar effects due to its structural attributes. -

Neuroprotective Effects :

Research into compounds with cyclopentane structures has shown promise in protecting neuronal cells from oxidative stress. The potential neuroprotective effects of 1-(aminomethyl)-3,3-dimethylcyclopentan-1-ol hydrochloride warrant further investigation, especially in models of Alzheimer's disease.

Q & A

Q. What are the optimal synthetic routes for 1-(Aminomethyl)-3,3-dimethylcyclopentan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

- Aminomethylation : Reacting 3,3-dimethylcyclopentan-1-ol with a formaldehyde-ammonia system under controlled pH (8–9) to introduce the aminomethyl group.

- Hydrochloride Salt Formation : Treating the free amine with concentrated HCl in anhydrous ethanol, followed by recrystallization to isolate the hydrochloride salt .

Key Factors : - Temperature : Excess heat during aminomethylation can lead to byproducts like imines; maintaining 0–5°C improves selectivity.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis.

Yield Optimization : Yields >75% are achievable with slow HCl addition to prevent localized overheating .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the aminomethyl group (δ 2.5–3.0 ppm, triplet) and cyclopentanol hydroxyl proton (δ 1.8–2.2 ppm, broad singlet). The dimethyl groups appear as two singlets (δ 0.9–1.2 ppm) .

- ¹³C NMR : The quaternary carbon adjacent to the hydroxyl group resonates at δ 70–75 ppm, while the aminomethyl carbon appears at δ 40–45 ppm .

- X-Ray Crystallography : Resolves stereochemistry and confirms the bicyclic structure. Key metrics include bond angles (e.g., C-N-C ~109.5°) and hydrogen-bonding networks between the hydrochloride and hydroxyl groups .

Q. How can researchers assess the purity of this compound, and what are the detection limits of common analytical methods?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30). Detection at 210 nm can identify impurities down to 0.1% .

- Thin-Layer Chromatography (TLC) : A silica gel plate with ethyl acetate/methanol/ammonia (15:5:1) resolves the compound (Rf ~0.5) from amine byproducts. Detection limits: ~1 µg/spot .

- Elemental Analysis : Acceptable tolerances for C, H, N, and Cl should be within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can conflicting data from NMR and mass spectrometry be resolved when characterizing this compound?

Methodological Answer:

- Scenario : Discrepancies between observed molecular ion peaks (MS) and NMR integration ratios.

- Resolution Steps :

- Case Study : A mismatched NH₂ integration in ¹H NMR may indicate partial protonation; adjust solvent (DMSO-d₆ vs. CDCl₃) to stabilize the hydrochloride form .

Q. What computational methods are suitable for predicting the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model transition states. Key parameters:

- Activation energy for SN2 displacement at the aminomethyl group.

- Charge distribution analysis (Mulliken charges) to identify electrophilic centers .

- MD Simulations : Predict solvation effects in polar solvents (e.g., water vs. DMSO) using GROMACS. Focus on hydrogen-bonding interactions with the hydroxyl and ammonium groups .

Q. What strategies optimize enantiomeric purity during synthesis, and how are chiral centers analyzed?

Methodological Answer:

- Chiral Resolution : Use (R)- or (S)-mandelic acid to form diastereomeric salts, followed by fractional crystallization .

- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers. Detection: UV at 254 nm .

- Circular Dichroism (CD) : Compare experimental CD spectra (190–250 nm) with computed spectra from TD-DFT to assign absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.